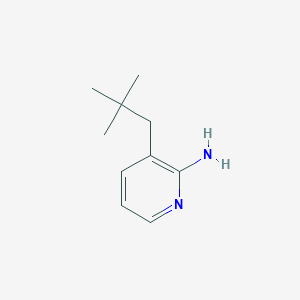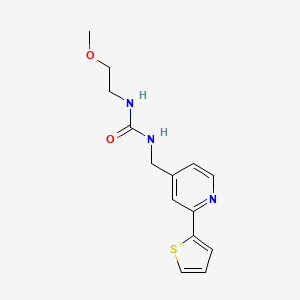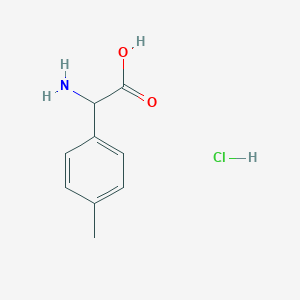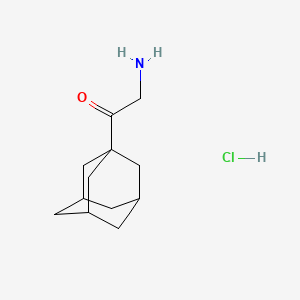
3-(2,2-Dimethylpropyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2,2-Dimethylpropyl)pyridin-2-amine” is a chemical compound with the CAS Number: 1341706-69-1 . It has a molecular weight of 164.25 and its IUPAC name is 3-neopentyl-2-pyridinamine .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C10H16N2/c1-10(2,3)7-8-5-4-6-12-9(8)11/h4-6H,7H2,1-3H3,(H2,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C10H16N2 and a molecular weight of 164.25 .Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Synthesis
3-(2,2-Dimethylpropyl)pyridin-2-amine demonstrates utility in catalysis for organic synthesis. For example, it has been used in the synthesis of pyridine-pyrimidines and their bis-derivatives, highlighting its role in facilitating complex chemical reactions (Rahmani et al., 2018).
In Organometallic Chemistry
In organometallic chemistry, this compound has been involved in the synthesis of 2-Ammoniobutenynyl Ru-complexes and cis-(Dimethyl)(tri-p-tolylphosphine)(ligand)platinum(II) complexes, indicating its importance in the formation of complex metal-organic structures (Winter & Hornung, 1999; Thorn & Calabrese, 1988).
Interactions with Heterogeneous Catalysts
It has also been studied for its interactions with heterogeneous catalysts, particularly in the context of pyridine and dimethylamine reactions on metal surfaces. This research provides insights into the mechanisms of amine interactions in catalytic processes (Carley et al., 2005).
In Analytical Chemistry
In analytical chemistry, derivatives of this compound have been used as indicators in chemical analysis, such as in the titration of amines with perchloric acid, demonstrating its utility in quantitative chemical analysis (Caso & Cefola, 1963).
Polymerization Processes
This compound plays a role in polymerization processes, such as in the living cationic polymerization of vinyl monomers, indicating its utility in the synthesis of polymers (Higashimura et al., 1989).
Applications in Material Chemistry
It has applications in material chemistry, evidenced by its use in the metalation of 2-(aminomethyl)pyridine and subsequent zinc-mediated carbon−carbon coupling reactions, highlighting its role in advanced material synthesis (Westerhausen et al., 2001).
In Medicinal Chemistry
In medicinal chemistry, it has been explored for ligand-receptor interactions via hydrogen-bond formation, which is crucial for understanding the molecular basis of drug action and design (Dionne et al., 1986).
Detection of Carcinogenic Compounds
Research has also focused on its relevance in detecting carcinogenic heterocyclic amines in various samples, indicating its potential in public health and safety applications (Perfetti, 1996).
Safety and Hazards
Propiedades
IUPAC Name |
3-(2,2-dimethylpropyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)7-8-5-4-6-12-9(8)11/h4-6H,7H2,1-3H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDNNJURPIBCFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=C(N=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylimidazole-4-sulfonamide](/img/structure/B2373317.png)


![2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid](/img/structure/B2373324.png)
![(3E)-1-(4-methylbenzyl)-3-({[3-(methylthio)phenyl]amino}methylene)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2373325.png)
![3-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2373326.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B2373331.png)


![N-(2,3-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2373334.png)

![N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2373336.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2373339.png)
